3-((6,9-Dihydro-6-oxo-1H-purin-2-yl)amino)-2-hydroxy-2-propenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is a complex organic compound with a unique structure that includes both purine and acrylaldehyde moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with an acrylaldehyde precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by integrating into DNA or RNA strands. These interactions can disrupt cellular processes and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A compound with a similar purine structure, used in antiviral research.
N-(6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide: Another purine derivative with potential biological activities.
Uniqueness
2-Hydroxy-3-((6-oxo-6,9-dihydro-1H-purin-2-yl)amino)acrylaldehyde is unique due to its combination of purine and acrylaldehyde moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications .
Eigenschaften
CAS-Nummer |
70347-40-9 |
---|---|
Molekularformel |
C8H7N5O3 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
(Z)-2-hydroxy-3-[(6-oxo-1,7-dihydropurin-2-yl)amino]prop-2-enal |
InChI |
InChI=1S/C8H7N5O3/c14-2-4(15)1-9-8-12-6-5(7(16)13-8)10-3-11-6/h1-3,15H,(H3,9,10,11,12,13,16)/b4-1- |
InChI-Schlüssel |
BQELTNHOTGNIPS-RJRFIUFISA-N |
Isomerische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N/C=C(/C=O)\O |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NC=C(C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.